molecular formula C19H18N8O B2914173 N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxaline-2-carboxamide CAS No. 2200427-17-2

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxaline-2-carboxamide

Cat. No.: B2914173
CAS No.: 2200427-17-2
M. Wt: 374.408
InChI Key: SOOMSSGGRZKWFH-UHFFFAOYSA-N
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Description

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxaline-2-carboxamide is a heterocyclic compound featuring a quinoxaline-2-carboxamide core linked to a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine moiety via an N-methyl-substituted azetidine ring. The quinoxaline group, a bicyclic aromatic system with two nitrogen atoms, is known for its π-electron-rich structure, which facilitates interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N8O/c1-12-22-23-17-7-8-18(24-27(12)17)26-10-13(11-26)25(2)19(28)16-9-20-14-5-3-4-6-15(14)21-16/h3-9,13H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOMSSGGRZKWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxaline-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various targets, and relevant case studies.

  • Molecular Formula : C18H17N7OS
  • Molecular Weight : 379.4 g/mol
  • CAS Number : 2197501-51-0

The compound is hypothesized to exert its biological effects through several mechanisms:

  • Kinase Inhibition : Preliminary studies suggest that it may act as a kinase inhibitor. Kinases are crucial in various signaling pathways involved in cell growth and proliferation.
  • Anti-tubercular Activity : Similar compounds have shown significant activity against Mycobacterium tuberculosis. For instance, derivatives with structural similarities demonstrated IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra .
  • Cytotoxicity : The cytotoxicity profile of related compounds indicates potential for selective toxicity towards cancer cells while sparing normal cells, as evidenced by studies showing nontoxic effects on human embryonic kidney cells (HEK-293) .

Anti-tubercular Activity

A series of studies have evaluated the anti-tubercular potential of compounds structurally related to this compound:

CompoundIC50 (μM)IC90 (μM)Remarks
6a1.353.73Significant activity against M. tuberculosis
6e2.1840.32Moderate activity; further optimization needed
7e--Nontoxic to HEK-293 cells

These results indicate a promising avenue for developing new anti-tubercular agents based on this compound's structure.

Cytotoxicity Studies

In cytotoxicity assessments, derivatives were tested against various cancer cell lines:

Cell LineCompound TestedIC50 (μM)Observations
PC-3 (Prostate)Mannich bases8.2 - 32.1Varying potency; some compounds showed significant cytotoxicity
JurkatKetonic Mannich~40Effective against leukemia cells

The findings suggest that modifications to the core structure can enhance selectivity and potency against specific cancer types.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents, core heterocycles, and linker groups, leading to variations in physicochemical properties and hypothesized biological activities. Below is a detailed comparison:

Structural and Molecular Comparisons

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Features
Target Compound: N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxaline-2-carboxamide Quinoxaline-2-carboxamide; 3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl; azetidine linker Not explicitly provided¹ ~395 (estimated) Aromatic quinoxaline; rigid triazolo-pyridazine; compact azetidine linker.
BK81463: N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)oxane-4-carboxamide Oxane-4-carboxamide; unsubstituted triazolo-pyridazin-6-yl C₁₅H₂₀N₆O₂ 316.36 Non-aromatic oxane (tetrahydropyran); reduced π-stacking potential.
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-1,2,4-triazole-5-carboxamide 3-cyclobutyl-triazolo-pyridazine; 1H-1,2,4-triazole-5-carboxamide C₁₆H₁₉N₉O 353.38 Cyclobutyl group enhances lipophilicity; triazole replaces quinoxaline.
N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide Pyrrolidin-1-yl substituent; methylene linker to quinoxaline Not provided ~380 (estimated) Flexible pyrrolidine ring; methylene spacer alters spatial orientation.

¹ Molecular weight estimated based on structural similarity to BK81463 and quinoxaline’s contribution (~132 g/mol).

Functional and Hypothesized Activity Differences

  • Target Compound vs. BK81463: The quinoxaline-carboxamide group in the target compound may enhance DNA intercalation or kinase inhibition compared to BK81463’s oxane group, which likely improves solubility and blood-brain barrier penetration .
  • Target Compound vs.
  • Target Compound vs. Pyrrolidinyl Analogue : The azetidine linker in the target compound imposes greater ring strain than pyrrolidine, possibly affecting binding pocket compatibility.

Physicochemical Properties

  • Lipophilicity : Cyclobutyl and pyrrolidine derivatives are predicted to have higher logP values than the target compound due to bulky aliphatic substituents.
  • Solubility: BK81463’s oxane group may confer better aqueous solubility than the aromatic quinoxaline system in the target compound.
  • Conformational Flexibility : The azetidine linker in the target compound provides intermediate flexibility between BK81463’s rigid triazolo-pyridazine and the methylene spacer in .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of triazolo-pyridazine derivatives typically involves multi-step protocols. For the azetidine-linked quinoxaline core, a coupling reaction between activated carboxylic acid derivatives (e.g., quinoxaline-2-carboxylic acid chloride) and the azetidine-3-amine intermediate is critical. The triazolo-pyridazine moiety can be synthesized via cyclocondensation of hydrazine derivatives with nitriles or via [1,2,4]triazolo formation using microwave-assisted methods to improve yield . Optimization of solvent polarity (e.g., DMF for solubility) and base selection (e.g., K₂CO₃ for mild conditions) is essential to minimize side reactions. Reaction monitoring via TLC or HPLC ensures intermediate purity .

Basic: What analytical techniques are most effective for characterizing purity and structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies regiochemistry of the triazolo-pyridazine ring and confirms azetidine substitution patterns. Aromatic protons in quinoxaline appear as distinct doublets (δ 8.5–9.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): ESI-HRMS validates molecular ion peaks with <2 ppm error.
  • HPLC-PDA: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .

Advanced: How can researchers evaluate target selectivity and mitigate off-target effects in kinase inhibition studies?

Methodological Answer:

  • Kinase Profiling Panels: Use broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) to identify primary targets (e.g., c-Met) and off-target kinases.
  • Phosphodiesterase (PDE) Screening: Off-target PDE inhibition (observed in structurally related compounds) can be tested via fluorescence-based cAMP/cGMP hydrolysis assays .
  • Structural Modeling: Molecular docking (e.g., AutoDock Vina) identifies key interactions; modifications to the quinoxaline carboxamide group may reduce PDE binding while retaining kinase affinity .

Advanced: What in vivo models are appropriate for assessing cardiotoxicity risks associated with PDE inhibition?

Methodological Answer:

  • Rodent Telemetry: Continuous ECG monitoring in rats detects heart rate variability and contractility changes linked to PDE inhibition .
  • Histopathology: Post-mortem analysis of myocardial tissue identifies degeneration (e.g., vacuolization, necrosis).
  • Biomarker Profiling: Measure plasma troponin-I and BNP levels as indicators of cardiac stress .

Advanced: How can structure-activity relationship (SAR) studies guide modifications to improve metabolic stability?

Methodological Answer:

  • Position-Specific Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) on the triazolo-pyridazine ring to reduce CYP450-mediated oxidation .
  • Azetidine Ring Substitution: Replace methyl groups with fluorinated analogs to enhance metabolic resistance.
  • In Vitro Microsomal Assays: Human/rat liver microsomes quantify metabolic half-life (t₁/₂). Co-incubation with NADPH identifies phase I metabolites via LC-MS/MS .

Advanced: How should researchers address contradictions between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic (PK) Profiling: Measure bioavailability, plasma protein binding, and tissue distribution. Low oral absorption may require prodrug strategies .
  • Metabolite Identification: Active metabolites (e.g., hydroxylated derivatives) may contribute to in vivo effects despite poor parent compound activity.
  • Dose-Response in Disease Models: Use orthotopic xenografts (e.g., c-Met-driven tumors) to correlate exposure with efficacy .

Advanced: What experimental design principles apply to optimizing reaction yields in multi-step syntheses?

Methodological Answer:

  • Design of Experiments (DoE): Apply factorial designs to evaluate temperature, solvent, and catalyst interactions. For example, microwave-assisted synthesis reduces reaction time by 50% compared to conventional heating .
  • Process Analytical Technology (PAT): In-line FTIR monitors intermediate formation in real time.
  • Green Chemistry Metrics: Calculate E-factors to minimize waste; replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) where feasible .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Resolve torsional angles in the azetidine-triazolo linker to confirm stereochemistry.
  • Density Functional Theory (DFT): Compare experimental crystal structures with computational models to validate low-energy conformers .

Advanced: What strategies improve aqueous solubility for in vivo administration?

Methodological Answer:

  • Salt Formation: Convert the carboxamide to a hydrochloride salt.
  • Nanoparticle Formulation: Use PEGylated liposomes or polymeric nanoparticles to enhance solubility and prolong circulation .

Advanced: How can researchers validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA): Monitor target protein stabilization upon compound binding.
  • Western Blotting: Quantify phosphorylation of downstream c-Met effectors (e.g., ERK, AKT) .

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